Philanthotoxin 74

描述

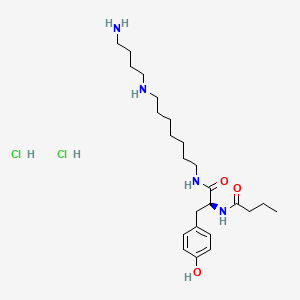

菲兰毒素 74 是一种合成的天然毒素类似物,存在于某些黄蜂和蜘蛛的毒液中。它是一种多胺毒素,以其抑制离子型谷氨酸受体(特别是 AMPA 受体)的能力而闻名。

准备方法

菲兰毒素 74 通常通过一系列化学反应合成,这些反应涉及对多胺结构的修饰。合成路线通常包括以下步骤:

起始原料: 合成以市售的多胺为起始原料。

官能团修饰: 通过烷基化、酰化和胺化等反应,在多胺主链上引入各种官能团。

化学反应分析

科学研究应用

Neurobiological Research

PhTx-74 has been extensively utilized in neurobiological studies to elucidate the functions of AMPA receptor subtypes in various physiological and pathological contexts:

- Circadian Rhythms: Research indicates that PhTx-74 can demonstrate circadian changes in AMPA receptor subtype functionality within somatosensory cortex slices, revealing insights into how synaptic transmission is modulated during different times of the day .

- Cocaine Effects: In studies examining the effects of cocaine on synaptic transmission, PhTx-74 was employed to assess changes in AMPA receptor composition, particularly noting increased sensitivity in neurons previously treated with cocaine .

- Calcium Permeability Studies: The compound has been used to investigate calcium-permeable AMPA receptors (CP-AMPARs), contributing to our understanding of their role in synaptic plasticity and potential implications for neurodegenerative diseases .

Pharmacological Applications

The unique properties of PhTx-74 make it a valuable tool in pharmacological research:

- Drug Synergy Testing: PhTx-74 has been employed in combination studies with other pharmacological agents to evaluate synergistic effects on synaptic transmission, providing insights into potential therapeutic strategies for conditions such as addiction and mood disorders .

- Neuroprotective Strategies: Given its ability to selectively inhibit certain AMPA receptor subtypes, PhTx-74 may have implications for developing neuroprotective strategies against excitotoxicity associated with various neurological disorders .

Case Studies and Experimental Findings

Several studies have highlighted the utility of PhTx-74 in experimental settings:

作用机制

菲兰毒素 74 通过抑制离子型谷氨酸受体(特别是 AMPA 受体)发挥作用。它与这些受体离子通道内结合,阻止钙和钠等离子的流动。这种抑制阻止了谷氨酸介导的兴奋性神经传递,导致神经元活性降低。 菲兰毒素 74 的分子靶标包括各种亚型的 AMPA 受体,其结合亲和力因受体亚型而异 .

相似化合物的比较

菲兰毒素 74 在多胺毒素中是独特的,因为它选择性地抑制 AMPA 受体。类似的化合物包括:

菲兰毒素 433: 另一种多胺毒素,具有更广泛的受体抑制范围,包括海人藻酸和 NMDA 受体。

菲兰毒素 343: 一种合成类似物,对某些 AMPA 受体亚型具有更高的选择性。

菲兰毒素 12: 一种效力较低的类似物,具有类似的抑制特性

菲兰毒素 74 由于其高选择性和抑制特定 AMPA 受体亚型的效力,使其成为神经药理学研究的宝贵工具。

生物活性

Philanthotoxin 74 (PhTx-74) is a polyamine toxin derived from the venom of the wasp Philanthus triangulum. It acts primarily as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs), which are crucial for fast excitatory neurotransmission in the central nervous system. This article provides a comprehensive overview of the biological activity of PhTx-74, including its pharmacological properties, mechanisms of action, and potential applications in neuroscience.

- Chemical Name : (S)-N-[7-[(4-Aminobutyl)amino]heptyl]-4-hydroxy-α-[(1-oxobutyl)amino]benzenepropanamide dihydrochloride

- Molecular Formula : C₁₈H₃₉Cl₂N₃O₄

- Purity : ≥98%

PhTx-74 selectively inhibits AMPARs, particularly targeting homomeric GluA1 and GluA3 subunits. Its inhibitory potency is significantly higher against these homomeric receptors compared to heteromeric combinations such as GluA1/2 and GluA2/3. The IC50 values for PhTx-74 are approximately:

| Receptor Type | IC50 (nM) |

|---|---|

| Homomeric GluA1 | 263 |

| Homomeric GluA3 | 296 |

| Heteromeric GluA1/2 | 22,000 |

| Heteromeric GluA2/3 | 22,000 |

These values indicate that PhTx-74 inhibits homomeric receptors with over a 100-fold greater potency than heteromeric receptors .

Pharmacological Profile

Recent studies have evaluated the pharmacological profile of PhTx-74 using various experimental models. Key findings include:

- Use-dependence : PhTx-74 exhibits use-dependent block characteristics, meaning its inhibitory effects increase with receptor activation. This property is crucial for its application in studying receptor dynamics .

- Subunit Selectivity : While initially thought to discriminate between AMPAR subtypes, further research indicates that PhTx-74 does not selectively inhibit GluA2-containing subtypes but rather acts non-selectively across multiple receptor configurations .

- Electrophysiological Effects : In whole-cell patch-clamp experiments, PhTx-74 has been shown to reduce spontaneous firing rates in neurons expressing GluA1/3 receptors, indicating its potential role in modulating neuronal excitability .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic implications of PhTx-74:

- Neurobiological Research : A study demonstrated that PhTx-74 could effectively block channels associated with TARP (transmembrane AMPAR regulatory protein) subtypes that confer high conductance, suggesting its utility in probing AMPAR function in synaptic transmission .

- Cancer Research : Although primarily studied for its neurological effects, the modulation of AMPARs by toxins like PhTx-74 has implications in cancer biology, particularly regarding tumor microenvironments where glutamate signaling plays a role .

属性

IUPAC Name |

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTJQQMIKVJWLH-IKXQUJFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673102 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-12-5 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Philanthotoxin 74 (PhTx-74) differentiate between AMPA receptor subtypes?

A1: PhTx-74 exhibits selectivity for calcium-permeable AMPA receptors (CP-AMPARs) over calcium-impermeable AMPARs. This selectivity arises from the presence of a glutamine residue (Q/R site) within the pore-forming region of the GluA2 subunit, which renders calcium-impermeable AMPARs insensitive to PhTx-74. [, ]

Q2: What is the impact of PhTx-74 on synaptic transmission in the brain?

A2: PhTx-74 application reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in neurons expressing CP-AMPARs. [, ] This suggests that CP-AMPARs contribute significantly to basal synaptic transmission in these neurons. Furthermore, the sleep-wake cycle influences the abundance of CP-AMPARs, highlighting the dynamic regulation of synaptic transmission. []

Q3: Can neuronal activity modulate the sensitivity of AMPARs to PhTx-74?

A3: Yes, research demonstrates that specific patterns of neuronal activity can alter the sensitivity of AMPARs to PhTx-74. Repetitive burst firing, a characteristic of slow-wave sleep, leads to the removal of CP-AMPARs from the synapse, decreasing sensitivity to PhTx-74. [] This finding suggests that neuronal activity plays a crucial role in regulating synaptic plasticity and AMPAR subtype composition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。